

A Comparative Guide to the Downstream Metabolic Effects of IHMT-IDH1-053

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Compound of Interest

Compound Name: IHMT-IDH1-053

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the downstream metabolic effects of **IHMT-IDH1-053**, a novel irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), with other notable IDH1 inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Introduction to Mutant IDH1 and its Metabolic Impact

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG), a key component of the tricarboxylic acid (TCA) cycle, while reducing NADP⁺ to NADPH.[1] Mutant IDH1 gains a neomorphic function, converting α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, leading to widespread metabolic and epigenetic dysregulation that promotes tumorigenesis.[2]

Inhibitors of mutant IDH1 aim to block the production of 2-HG, thereby restoring normal cellular metabolism and hindering cancer progression. This guide focuses on **IHMT-IDH1-053** and compares its effects with other well-characterized IDH1 inhibitors, Ivosidenib (AG-120) and AGI-5198.

Mechanism of Action of IHMT-IDH1-053

IHMT-IDH1-053 is a highly selective and irreversible inhibitor of the IDH1 R132H mutant. It exhibits its inhibitory action by covalently binding to the cysteine residue at position 269 (Cys269) located in an allosteric pocket adjacent to the NADPH binding site. This irreversible binding effectively blocks the enzyme's ability to produce 2-HG.

Comparative Analysis of Downstream Metabolic Effects

The primary downstream effect of IDH1 inhibitors is the reduction of 2-HG levels. However, their impact extends to other interconnected metabolic pathways, including the TCA cycle, amino acid metabolism, and cellular redox balance.

Table 1: Comparison of Inhibitor Potency

Compound	Target	IC50 (2-HG Inhibition in cells)	Mechanism of Action
IHMT-IDH1-053	IDH1 R132H	28 nM (in 293T cells)	Irreversible (covalent)
Ivosidenib (AG-120)	Mutant IDH1	Not specified in provided results	Reversible, allosteric
AGI-5198	IDH1 R132H/R132C	70 nM (R132H), 160 nM (R132C)	Reversible, allosteric

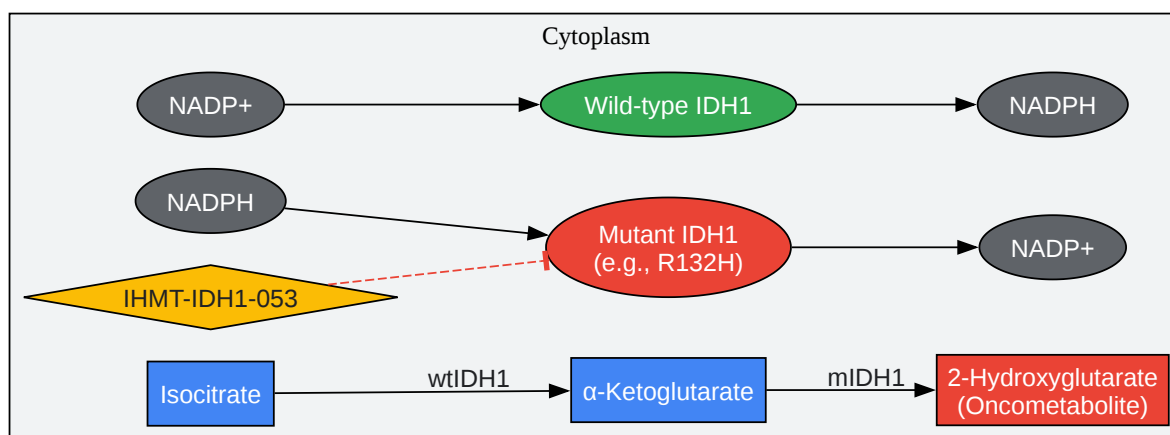
Table 2: Downstream Metabolic Consequences of Mutant IDH1 Inhibition

Metabolic Pathway	Effect of Mutant IDH1	Effect of IHMT-IDH1-053 (and other mIDH1 inhibitors)	Supporting Experimental Data
Oncometabolite Production	Elevated D-2-hydroxyglutarate (2-HG)	Significant reduction in 2-HG levels.	IHMT-IDH1-053 inhibits 2-HG production in IDH1 R132H mutant transfected 293T cells.[3] Ivosidenib leads to robust and persistent plasma 2-HG inhibition.[4] AGI-5198 reduces 2-HG levels in glioma cells. [5]
TCA Cycle	Depletion of α -ketoglutarate (α -KG) and potential alterations in other TCA intermediates.[6]	Restoration of α -KG levels and normalization of TCA cycle intermediates.	Inhibition of mutant IDH1 can lead to the accumulation of citrate, indicating an impaired TCA cycle is being restored.[7]
Glutamate Metabolism	Reduced glutamate levels due to its conversion to α -KG to fuel 2-HG production. [1][8]	Increased glutamate levels.	In mutant IDH1 glioma models, response to treatment is associated with an increase in glutamate levels.[9][10]
Redox Balance (NADPH/NADP+)	Increased consumption of NADPH, leading to a decreased NADPH/NADP+ ratio and increased oxidative stress.[5][11]	Increased NADPH levels and restoration of redox balance.	IDH1 knockdown in glioblastoma cells reduces NADPH levels.[12] AGI-5198 attenuates the decrease in NADPH and GSH levels

caused by mutant
IDH1.[13]

Signaling Pathways and Experimental Workflows

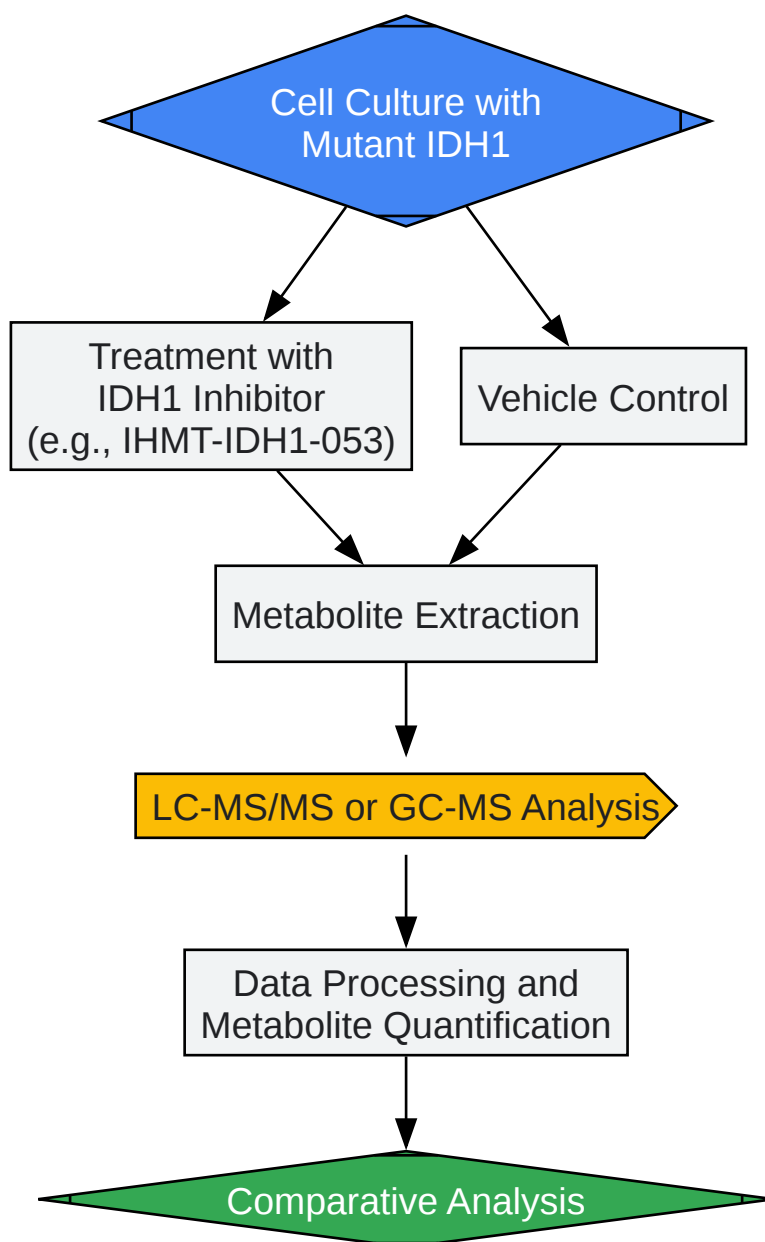
Mutant IDH1 Metabolic Pathway and Point of Intervention



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Caption: Mutant IDH1 pathway and inhibitor action.

Experimental Workflow for Metabolite Analysis



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Caption: Workflow for metabolite profiling.

Experimental Protocols

Quantification of 2-Hydroxyglutarate (2-HG)

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Sample Preparation:

- Cells are cultured and treated with the IDH1 inhibitor or vehicle control.
- Metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).
- The extract is centrifuged to pellet debris, and the supernatant is collected.
- LC-MS/MS Analysis:
 - The extracted metabolites are separated using a suitable liquid chromatography method (e.g., HILIC or reversed-phase).
 - The separated metabolites are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific quantification of 2-HG.
 - Stable isotope-labeled 2-HG is used as an internal standard for accurate quantification.

Analysis of TCA Cycle Intermediates

Method: Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS

- Sample Preparation:
 - Similar to 2-HG analysis, metabolites are extracted from treated and control cells.
 - For GC-MS, the extracts are derivatized to increase the volatility of the TCA cycle intermediates.
- GC-MS or LC-MS/MS Analysis:
 - The derivatized or underivatized samples are injected into the respective instrument.
 - Mass spectrometry is used to identify and quantify individual TCA cycle intermediates based on their mass-to-charge ratio and fragmentation patterns.
 - Stable isotope-labeled internal standards for each analyte are recommended for accurate quantification.

Measurement of NADPH/NADP⁺ Ratio

Method: Commercial Luminescent or Colorimetric Assay Kits

- Sample Preparation:
 - Cells are lysed using specific extraction buffers provided in the assay kit to stabilize NADPH and NADP+.
 - For ratio measurements, total NADP+/NADPH is measured, and in a parallel sample, one form is selectively degraded to measure the other.
- Assay Procedure:
 - The cell lysates are incubated with a reaction mixture containing an enzyme that specifically recognizes NADP+ or NADPH.
 - The enzymatic reaction produces a product that can be detected by luminescence or colorimetry.
 - The signal is proportional to the amount of NADP+ or NADPH in the sample.
 - A standard curve is generated to quantify the absolute concentrations.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Method: Western Blot or ELISA-based detection

- Cell Treatment:
 - Intact cells are treated with the inhibitor (e.g., **IHMT-IDH1-053**) or vehicle control.
- Thermal Challenge:
 - The treated cells are heated to a range of temperatures. Ligand-bound proteins are stabilized and remain soluble at higher temperatures compared to unbound proteins.
- Lysis and Fractionation:

- Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
- Detection:
 - The amount of soluble target protein (mutant IDH1) in the supernatant is quantified by Western blot or an ELISA-based method.
 - A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.^[14]^[15]

Conclusion

IHMT-IDH1-053 is a potent and irreversible inhibitor of mutant IDH1 that effectively reduces the production of the oncometabolite 2-HG. Its downstream metabolic effects are consistent with the restoration of normal cellular metabolism, including the replenishment of α -KG in the TCA cycle, normalization of glutamate levels, and rebalancing of the cellular redox state. The irreversible nature of **IHMT-IDH1-053** may offer a prolonged duration of action compared to reversible inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in the metabolic reprogramming induced by **IHMT-IDH1-053** versus other mutant IDH1 inhibitors. The experimental protocols provided in this guide offer a framework for conducting such validation studies.

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